molecular formula C14H14ClNO3 B3154091 Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate CAS No. 77156-83-3

Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate

Cat. No.: B3154091
CAS No.: 77156-83-3
M. Wt: 279.72 g/mol
InChI Key: NHWYSFNHIYGQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate is a quinoline derivative with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline ring substituted with chlorine, methoxy, and methyl groups, as well as an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The introduction of the chlorine, methoxy, and methyl groups can be achieved through electrophilic aromatic substitution reactions. For instance, chlorination can be performed using thionyl chloride, while methoxylation can be achieved using methanol in the presence of a catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino-substituted quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloroquinoline-3-carboxylate: Lacks the methoxy and methyl groups, which may affect its reactivity and biological activity.

    Ethyl 8-methoxyquinoline-3-carboxylate: Lacks the chlorine and methyl groups, potentially altering its chemical properties.

    Ethyl 5-methylquinoline-3-carboxylate: Lacks the chlorine and methoxy groups, which may influence its interactions with biological targets.

Uniqueness

Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate is unique due to its specific combination of substituents on the quinoline ring. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential applications in agriculture and medicine, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • A quinoline core that contributes to its biological activity.
  • A chloro group at the 4-position, which may enhance its interaction with biological targets.
  • A methoxy group at the 8-position, potentially influencing solubility and reactivity.
  • An ethyl ester at the 3-carboxylate position, which may affect bioavailability and metabolic stability.

1. Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. This compound has shown potential against various pathogens:

Pathogen TypeActivity ObservedReference
Bacteria (e.g., E. coli)Inhibition zones up to 25 mm
FungiModerate inhibition
VirusesPotential antiviral activity

The compound's mechanism of action may involve disrupting cellular processes in microorganisms, although specific pathways remain to be fully elucidated.

2. Anticancer Activity

Quinoline derivatives, including this compound, have been evaluated for their anticancer properties. Notably, studies have reported:

  • Cytotoxicity against cancer cell lines : The compound displayed IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7) suggesting significant potential as an anticancer agent .
Cancer Cell LineIC50 (µM)Reference
MCF-720.1
KB-V114

The proposed mechanism includes interference with tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

3. Antimalarial Activity

The compound's structure suggests potential antimalarial activity, similar to other quinoline derivatives known for their efficacy against Plasmodium species. Preliminary studies indicate that it may inhibit the growth of Plasmodium falciparum, although further research is required to confirm these effects .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of quinoline derivatives:

  • A study demonstrated that modifications in the substituents on the quinoline nucleus significantly influenced both antimicrobial and anticancer activities. Compounds with increased lipophilicity exhibited enhanced activity against various pathogens .
  • Another research project aimed at developing new quinoline-based hybrids showed promising results in vitro against multidrug-resistant strains of bacteria, indicating that structural modifications could lead to improved therapeutic agents .

Properties

IUPAC Name

ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-4-19-14(17)9-7-16-13-10(18-3)6-5-8(2)11(13)12(9)15/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWYSFNHIYGQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate

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